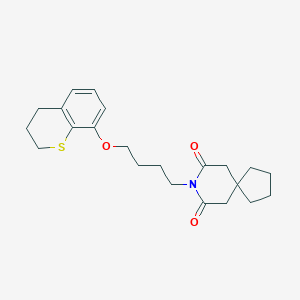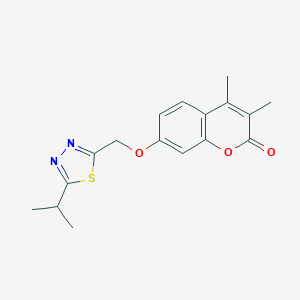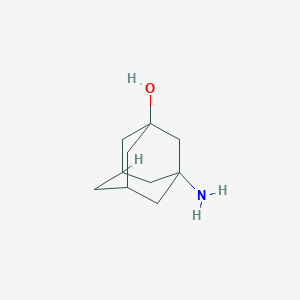
3-aminoadamantan-1-ol
Overview
Description
3-aminoadamantan-1-ol, also known as (3-Hydroxyadamantan-1-yl)amine, is a compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is a white crystalline solid with a melting point of 265°C (dec.) . This compound is notable for its unique adamantane structure, which imparts significant stability and rigidity.
Mechanism of Action
Target of Action
3-Aminoadamantan-1-ol, also known as 3-amino-1-hydroxyadamantane or 3-Amino-1-adamantanol, is primarily employed in the synthesis of inhibitors with antihyperglycemic properties
Mode of Action
Given its use in the synthesis of antihyperglycemic inhibitors, it can be inferred that it may interact with its targets to modulate glucose metabolism .
Biochemical Pathways
Considering its role in the synthesis of antihyperglycemic inhibitors, it is likely involved in pathways related to glucose metabolism .
Result of Action
Given its use in the synthesis of antihyperglycemic inhibitors, it can be inferred that its action results in the modulation of glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-aminoadamantan-1-ol typically involves the following steps :
Nitration Reaction: Amantadine or its salt is added to sulfuric acid at 10-30°C, followed by the dropwise addition of a mixed acid to perform a nitration reaction.
Hydroxylation Reaction: The reaction mixture is then added to water and mixed to obtain a solution. A hydroxylation reaction is performed under alkaline conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound employs similar steps but is optimized for higher yields and cost-effectiveness. The process is environmentally friendly, with yields generally exceeding 80% and reaching up to 90.1% .
Chemical Reactions Analysis
Types of Reactions: 3-aminoadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various adamantane derivatives, which are valuable intermediates in pharmaceutical and chemical industries .
Scientific Research Applications
3-aminoadamantan-1-ol has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of antihyperglycemic agents, such as vildagliptin, which is used in the treatment of type 2 diabetes.
Industry: The compound is utilized in the production of high-performance materials and as an intermediate in various chemical processes.
Comparison with Similar Compounds
- 1-Amino-3-adamantanol
- 1-Amino-3-hydroxyadamantane
- 3-Hydroxyadamantane-1-carboxylic acid
Comparison: 3-aminoadamantan-1-ol is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties . Compared to its analogs, it exhibits higher stability and specific reactivity, making it a valuable intermediate in pharmaceutical synthesis and other applications.
Properties
CAS No. |
702-82-9 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(5S,7R)-3-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9/h7-8,12H,1-6,11H2/t7-,8+,9?,10? |
InChI Key |
DWPIPTNBOVJYAD-BQKDNTBBSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)O)N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N |
Appearance |
Powder |
Key on ui other cas no. |
702-82-9 |
Pictograms |
Irritant |
Synonyms |
3-Amino-1-adamantanol; 3-Amino-tricyclo[3.3.1.13,7]decan-1-ol; 1-Amino-3-hydroxyadamantane; (3-Hydroxyadamantan-1-yl)amine; |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
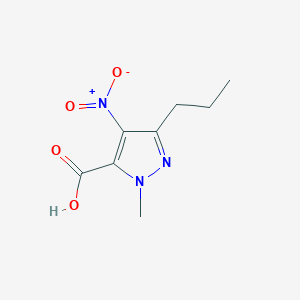





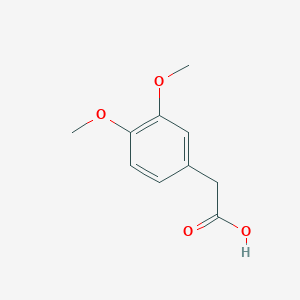

![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)

